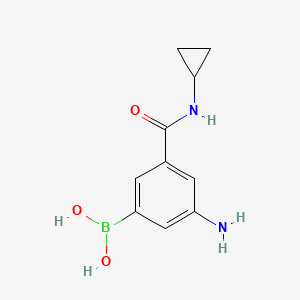

3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid: is a boronic acid derivative with the molecular formula C10H13BN2O3.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid typically involves the reaction of 3-amino-5-bromophenylboronic acid with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing the production of by-products .

化学反应分析

Types of Reactions: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acid derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Boronic acid derivatives.

Reduction: Amine derivatives.

Substitution: Substituted phenylboronic acid derivatives.

科学研究应用

Chemistry: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology: In biological research, this compound is used as a probe to study enzyme activity and protein interactions. Its boronic acid moiety allows it to bind to diols and other biomolecules, making it useful in the development of biosensors .

Medicine: Its ability to interact with biological targets makes it a candidate for the design of enzyme inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for use in various manufacturing processes .

作用机制

The mechanism of action of 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid involves its interaction with molecular targets through its boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, allowing the compound to inhibit enzyme activity or modulate protein function. The pathways involved in its mechanism of action depend on the specific biological target and the context of its use .

相似化合物的比较

- 3-Amino-4-(cyclopropylcarbamoyl)phenylboronic acid

- 3-Amino-5-(methylcarbamoyl)phenylboronic acid

- 3-Amino-5-(ethylcarbamoyl)phenylboronic acid

Comparison: 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is unique due to the presence of the cyclopropylcarbamoyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications compared to its analogs with different substituents. The cyclopropyl group can enhance the compound’s stability and reactivity, making it a valuable tool in synthetic and medicinal chemistry .

生物活性

3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential applications in drug development. This compound features an amino group and a cyclopropylcarbamoyl moiety, which contribute to its reactivity and biological interactions.

- Molecular Formula : C10H13BN2O3

- Molecular Weight : Approximately 225.03 g/mol

- CAS Number : 1423129-20-7

The biological activity of this compound primarily stems from its boronic acid functional group, which allows it to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its role as an enzyme inhibitor and in modulating protein functions. The compound can interact with various biological targets, including enzymes involved in metabolic pathways.

Applications in Biological Research

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, making it a candidate for therapeutic applications. For instance, it can serve as a probe to study enzyme kinetics and protein interactions.

- Biosensor Development : Its boronic acid moiety enables binding with diols found in biomolecules, facilitating the development of biosensors for detecting specific analytes in biological samples.

- Cancer Research : There is ongoing research into the use of this compound in cancer therapies, particularly in conjunction with boron neutron capture therapy (BNCT), where boron compounds are used to selectively target and destroy cancer cells when exposed to neutron radiation.

Case Study 1: Enzyme Interaction

A study investigated the interaction of this compound with human Toll-like receptor 7 (TLR7). The compound was shown to modulate TLR7 activity in HEK-293 cells, indicating its potential role as an immunomodulatory agent. The experimental setup involved treating the cells with varying concentrations of the compound followed by stimulation with a TLR7 agonist. Luminescence assays were used to quantify NF-kappaB activation, demonstrating the compound's ability to influence immune responses.

Case Study 2: Cancer Cell Targeting

In another investigation, researchers explored the efficacy of this boronic acid derivative in inhibiting tumor growth in vitro. The compound was tested against several cancer cell lines, revealing significant cytotoxic effects at micromolar concentrations. Mechanistic studies indicated that the compound induced apoptosis through the activation of caspase pathways, underscoring its potential as a therapeutic agent in oncology.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Enzyme Inhibition | Cancer Cell Cytotoxicity | Biosensor Application |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 3-Amino-4-(cyclopropylcarbamoyl)phenylboronic acid | Limited | No | No |

| 3-Amino-5-(methylcarbamoyl)phenylboronic acid | Yes | Moderate | Yes |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves coupling a phenylboronic acid precursor with cyclopropylcarbamoyl chloride. Key steps include Suzuki-Miyaura cross-coupling for boronic acid integration and amide bond formation via carbodiimide-mediated coupling (e.g., EDC/NHS). Intermediates should be characterized using 1H/13C NMR for functional group verification and HPLC for purity assessment (>98% recommended for reproducibility) .

Q. How does the cyclopropylcarbamoyl group influence the compound’s solubility and stability under experimental conditions?

- Methodological Answer : The cyclopropyl group enhances lipophilicity, which may reduce aqueous solubility but improve membrane permeability in biological assays. Stability studies under varying pH (e.g., 4–9) and temperatures (2–8°C vs. room temperature) are critical. Use dynamic light scattering (DLS) or UV-Vis spectroscopy to monitor aggregation or degradation .

Q. What analytical techniques are recommended for verifying the boronic acid moiety in this compound?

- Methodological Answer : Employ 11B NMR to confirm the presence of the boronic acid group (δ ~30 ppm for trigonal planar boron). FT-IR can detect B–O stretching (~1340 cm−1). Titration with alizarin red S provides a colorimetric assay for boronic acid reactivity .

Q. How should researchers handle discrepancies in reported purity grades of similar phenylboronic acids?

- Methodological Answer : Cross-validate purity using orthogonal methods: HPLC (for organic impurities), elemental analysis (C/H/N), and Karl Fischer titration (water content). If commercial sources report conflicting purity data (e.g., >98% vs. >95%), prioritize suppliers with batch-specific certificates of analysis (CoA) .

Q. What are the recommended storage conditions to prevent hydrolysis of the boronic acid group?

- Methodological Answer : Store at 2–8°C in anhydrous solvents (e.g., dry DMSO or THF) under inert gas (N2/Ar). Lyophilization is advised for long-term storage. Avoid exposure to moisture or basic conditions, which promote boronic acid dimerization or degradation .

Advanced Research Questions

Q. How can the compound’s affinity for serine proteases or β-lactamases be evaluated in enzyme inhibition assays?

- Methodological Answer : Use fluorogenic substrates (e.g., nitrocefin for β-lactamases) to measure IC50 values. Competitive inhibition kinetics (Lineweaver-Burk plots) and X-ray crystallography can elucidate binding modes. The cyclopropylcarbamoyl group may enhance interactions with hydrophobic enzyme pockets .

Q. What strategies mitigate conflicting data in structure-activity relationship (SAR) studies caused by boronic acid tautomerism?

- Methodological Answer : Address tautomeric equilibria (trigonal vs. tetrahedral boron) by conducting experiments in controlled pH buffers. Use 11B NMR to identify dominant tautomers. Computational modeling (DFT) can predict tautomer stability under physiological conditions .

Q. How does the amino group at the 3-position influence regioselectivity in cross-coupling reactions?

- Methodological Answer : The amino group acts as a directing group in palladium-catalyzed couplings, favoring para-substitution. Compare reactivity with meta- or ortho-substituted analogs using kinetic studies (GC-MS monitoring). Steric effects from the cyclopropyl group may further modulate selectivity .

Q. What in silico approaches are suitable for predicting the compound’s pharmacokinetic properties?

- Methodological Answer : Use molecular docking (AutoDock Vina) to assess binding to serum albumin or cytochrome P450 enzymes. ADMET predictors (e.g., SwissADME) can estimate logP, bioavailability, and blood-brain barrier penetration. Validate with experimental Caco-2 permeability assays .

Q. How can researchers resolve contradictions in biological activity data across cell-based vs. enzyme-based assays?

属性

IUPAC Name |

[3-amino-5-(cyclopropylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BN2O3/c12-8-4-6(3-7(5-8)11(15)16)10(14)13-9-1-2-9/h3-5,9,15-16H,1-2,12H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKFCXZDGUCEVJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)NC2CC2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。